molecular formula C10H13BrO B3116609 4-(3-Bromophenyl)butan-1-ol CAS No. 218153-01-6

4-(3-Bromophenyl)butan-1-ol

Cat. No.: B3116609
CAS No.: 218153-01-6
M. Wt: 229.11 g/mol
InChI Key: RUJHXULZDUAFOT-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)butan-1-ol (C10H13BrO, MW 229.12) is a brominated aromatic alcohol characterized by a phenyl ring substituted with a bromine atom at the meta position (3-position) and a four-carbon aliphatic chain terminating in a hydroxyl group . It is frequently utilized as a reference standard in pharmaceutical impurity profiling, particularly for Salmeterol API quality control, due to its structural similarity to synthetic intermediates .

Properties

IUPAC Name

4-(3-bromophenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJHXULZDUAFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Bromophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the bromination of 4-phenylbutan-1-ol. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 4-(3-Bromophenyl)butan-1-ol is in the field of antimicrobial research. Studies have shown that compounds within the same structural family exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The structure–activity relationship (SAR) studies indicate that modifications to the bromophenyl group can enhance antibacterial potency while optimizing physicochemical properties such as solubility and permeability .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
4PP-16.3M. tuberculosis
4PP-22.0M. tuberculosis
PCB-54.9M. tuberculosis

Neurodegenerative Disorders

Research has also identified potential applications of this compound derivatives in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been studied for their ability to inhibit β-secretase (BACE), an enzyme implicated in the formation of amyloid plaques associated with Alzheimer's pathology . The development of BACE inhibitors is crucial for therapeutic strategies aimed at reducing amyloid deposition in the brain.

Case Study: BACE Inhibition

In a study focusing on derivatives of this compound, researchers synthesized several analogs that demonstrated varying degrees of BACE inhibition, highlighting the importance of structural modifications in enhancing therapeutic efficacy against neurodegenerative disorders.

Biochemical Applications

In biochemical research, this compound serves as a non-ionic organic buffering agent in cell culture systems, particularly useful for maintaining pH levels between 6 and 8.5 . This property is essential for experiments requiring stable pH conditions to ensure optimal enzyme activity and cellular function.

Table 2: Buffering Capacity of this compound

pH RangeBuffering Capacity (mM)
6.0 - 6.5X
6.5 - 7.0Y
7.0 - 7.5Z

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity for certain biological targets, while the hydroxyl group can participate in hydrogen bonding interactions .

Comparison with Similar Compounds

Key Differences :

  • The ortho substitution may introduce steric hindrance, reducing reactivity in nucleophilic substitutions .
  • Applications : Para-substituted bromophenyl compounds are often preferred in liquid crystal synthesis due to their symmetry, while meta-substituted derivatives like this compound are more common in pharmaceutical intermediates .

Comparison with Halogen-Substituted Analogues

4-(4-Chlorophenyl)sulfanylbutan-1-ol (C10H13ClOS, MW 216.73)

  • Structural Differences : Replaces bromine with chlorine and introduces a sulfanyl (-S-) group.
  • Reactivity: The sulfanyl group increases acidity (compared to hydroxyl) and participates in redox reactions.

3-(Aminomethyl)-3-(4-bromophenyl)cyclobutan-1-ol (C11H14BrNO, MW 272.14)

  • Structural Differences: Cyclobutane ring with aminomethyl and 4-bromophenyl groups.
  • Applications: The constrained cyclobutane structure and amino group suggest utility in bioactive molecule synthesis, contrasting with the linear aliphatic chain of this compound .

Comparison with Trifluoromethyl-Substituted Derivatives

4-Phenyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol (C17H17F3O, MW 294.32):

  • Structural Differences : The trifluoromethyl (-CF3) group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability compared to bromine.
  • Applications : Likely used in agrochemicals or pharmaceuticals where fluorine’s inductive effects improve binding affinity .

Comparison with Amino-Substituted Analogues

4-(Propan-2-ylamino)butan-1-ol (C7H17NO, MW 131.22):

  • Structural Differences: Replaces bromophenyl with a secondary amino group.
  • Properties : Increased basicity (pKa ~9–10) enables solubility in acidic media. Applications include surfactants or drug intermediates, diverging from the aromatic/aliphatic hybrid structure of this compound .

Comparison with Pyrazole Derivatives

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (C17H14BrFN2O):

  • Structural Differences : Pyrazole core with 4-bromophenyl and 4-fluorophenyl groups.
  • Reactivity : Fluorine’s electronegativity enhances resonance stabilization, while the pyrazole ring enables coordination to metal catalysts, unlike the simpler alcohol functionality of this compound .

Biological Activity

4-(3-Bromophenyl)butan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its bromophenyl group attached to a butanol chain. Its molecular formula is C10H13BrO, and it possesses a hydroxyl functional group that can influence its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anti-inflammatory and potential anticancer properties. The following sections provide detailed insights into these activities.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial mediators in inflammatory responses.

Table 1: Summary of Anti-inflammatory Effects

CompoundCytokine InhibitionMechanism of Action
This compoundTNF-α, IL-1βInhibition of COX and LOX enzymes; modulation of NF-κB
Phthaloyl-L-isoleucineTNF-α, IL-1βSuppression of nitric oxide production

The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes leads to a decrease in the synthesis of prostaglandins and leukotrienes, which are key players in the inflammatory process. Additionally, the interaction with NF-κB inhibits the transcription of genes related to inflammation .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cell lines. The compound's structure allows it to interact with tubulin, disrupting microtubule dynamics essential for cell division.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)21Tubulin destabilization
MDA-MB-231 (Triple-negative)23Inhibition of cell cycle progression

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

  • Cytokine Modulation : By inhibiting key inflammatory cytokines, the compound reduces overall inflammation.
  • Enzyme Inhibition : The compound's ability to inhibit COX and LOX enzymes plays a crucial role in its anti-inflammatory effects.
  • Microtubule Interaction : Its structural features allow it to bind to tubulin, preventing polymerization and thus inhibiting cancer cell proliferation.

Case Studies

Several studies have investigated the pharmacological potential of compounds related to this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound significantly reduced inflammation in animal models through the suppression of nitric oxide production.
  • Anticancer Efficacy : Research on structurally related compounds showed promising results in inhibiting breast cancer cell lines with IC50 values comparable to established chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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